Tianeptine Metabolite MC5-d4 Methyl Ester

Descripción

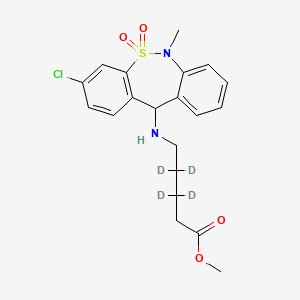

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

methyl 5-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]-3,3,4,4-tetradeuteriopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23ClN2O4S/c1-23-17-8-4-3-7-15(17)20(22-12-6-5-9-19(24)27-2)16-11-10-14(21)13-18(16)28(23,25)26/h3-4,7-8,10-11,13,20,22H,5-6,9,12H2,1-2H3/i5D2,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMFWHCAIQATTKM-NZLXMSDQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CC(=O)OC)C([2H])([2H])CNC1C2=C(C=C(C=C2)Cl)S(=O)(=O)N(C3=CC=CC=C13)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20676160 | |

| Record name | Methyl 5-[(3-chloro-6-methyl-5,5-dioxo-6,11-dihydro-5H-5lambda~6~-dibenzo[c,f][1,2]thiazepin-11-yl)amino](3,3,4,4-~2~H_4_)pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216799-00-6 | |

| Record name | Methyl 5-[(3-chloro-6-methyl-5,5-dioxo-6,11-dihydro-5H-5lambda~6~-dibenzo[c,f][1,2]thiazepin-11-yl)amino](3,3,4,4-~2~H_4_)pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Elucidation of Tianeptine Biotransformation to Mc5

Primary Metabolic Pathways of Tianeptine (B1217405): Emphasis on β-Oxidation

The major metabolic pathway for tianeptine involves the shortening of its seven-carbon heptanoic acid side chain via β-oxidation, a catabolic process that breaks down fatty acid molecules. nih.govwikipedia.org This process occurs within the mitochondria and involves a series of enzymatic reactions that sequentially remove two-carbon units. wikipedia.orgnih.gov In the case of tianeptine, the initial cycle of β-oxidation removes two carbons from the heptanoic acid tail, resulting in the formation of a pentanoic acid derivative known as MC5. nih.govtianeptine.com This pathway is significant, with studies showing that the major metabolites of tianeptine are all products of this β-oxidation cascade. nih.govpsu.edu

The general steps of mitochondrial β-oxidation are as follows:

Dehydrogenation by acyl-CoA dehydrogenase: This step introduces a double bond.

Hydration by enoyl-CoA hydratase: Water is added across the double bond.

Dehydrogenation by 3-hydroxyacyl-CoA dehydrogenase: The hydroxyl group is oxidized to a keto group.

Thiolysis by β-ketothiolase: The chain is cleaved, releasing acetyl-CoA and a shortened acyl-CoA. wikipedia.org

Tianeptine has been shown to inhibit the mitochondrial oxidation of medium and short-chain fatty acids, which is consistent with its own metabolism via this pathway. nih.gov

Identification of Intermediate Metabolites Leading to MC5 Formation

The biotransformation of tianeptine to MC5 is the first major step in its β-oxidation pathway. Following the formation of MC5, which has a pentanoic acid side chain, further β-oxidation can occur. nih.gov This subsequent oxidation shortens the pentanoic acid tail of MC5 to a propionic acid tail, forming the MC3 metabolite. nih.gov Another identified transformation of the MC5 metabolite is its lactonization, where the pentanoic acid tail forms a δ-lactam ring. nih.gov Therefore, MC5 itself is an intermediate metabolite in the broader metabolic cascade of tianeptine.

A minor metabolic pathway for tianeptine, distinct from β-oxidation, involves N-demethylation and oxidation of the amine tail. nih.govacs.org

Enzymatic Systems Governing Tianeptine Metabolism: Non-Cytochrome P450 Considerations and Ancillary Pathways

A distinguishing feature of tianeptine's metabolism is that it does not primarily rely on the cytochrome P450 (CYP) enzyme system, which is responsible for the breakdown of many other drugs. nih.govwikipedia.org This characteristic minimizes the potential for drug-drug interactions with medications that are metabolized by or inhibit CYP enzymes. wikipedia.org The main enzymatic process is mitochondrial β-oxidation. tianeptine.com

However, some involvement of CYP enzymes in ancillary pathways has been noted. In vitro studies using human liver microsomes have shown that tianeptine can be activated by cytochrome P450 to form a reactive metabolite that covalently binds to microsomal proteins. nih.govnih.gov This activation appears to be mediated in part by the glucocorticoid-inducible isoenzyme CYP3A4, but not by CYP2D6 or CYP1A1. nih.gov It is important to note that this is considered a minor pathway compared to the extensive β-oxidation of the heptanoic acid side chain. nih.gov

In Vitro Metabolic Studies of Tianeptine to Characterize MC5 Generation

In vitro studies have been instrumental in elucidating the formation of the MC5 metabolite. Studies using [14C]-labeled tianeptine incubated with human liver microsomes helped to identify the products of its metabolic pathways. nih.gov Furthermore, in vitro assays, such as those using bioluminescence resonance energy transfer (BRET) in HEK293T cells, have been used to characterize the activity of the MC5 metabolite. caymanchem.combiocat.com These studies have confirmed that MC5 is an active metabolite, demonstrating selective activation of the human μ-opioid receptor. caymanchem.combiocat.com

Pharmacokinetic studies in rats have further detailed the generation and profile of MC5. Following administration of tianeptine, the MC5 metabolite reaches peak concentrations in the plasma and brain. tianeptine.comresearchgate.net These studies, often employing LC-MS/MS with deuterated internal standards like Tianeptine Metabolite MC5-d4 Methyl Ester, allow for accurate quantification of both the parent drug and its metabolites over time. nih.gov For instance, in rats, the elimination half-life of the MC5 metabolite was found to be significantly longer than that of tianeptine itself (7.53 hours for MC5 versus 1.16 hours for tianeptine). nih.govresearchgate.net

Interactive Data Table: In Vitro Activity of Tianeptine and MC5

This table summarizes the in vitro activity of tianeptine and its MC5 metabolite at human opioid receptors, as determined by G protein BRET assays. nih.gov

| Compound | Receptor | EC50 (μM) |

| Tianeptine | Human μ-opioid receptor (MOR) | 0.454 |

| Tianeptine | Human δ-opioid receptor (DOR) | >100 |

| MC5 Metabolite | Human μ-opioid receptor (MOR) | 0.454 |

| MC5 Metabolite | Human δ-opioid receptor (DOR) | >100 |

EC50 represents the concentration of the compound that gives a half-maximal response.

Interactive Data Table: Pharmacokinetic Parameters in Rats

This table presents key pharmacokinetic parameters for tianeptine and its MC5 metabolite in rats following intravenous administration. nih.govresearchgate.net

| Compound | Elimination Half-Life (t½) | Volume of Distribution (Vd) | Systemic Clearance (CL) |

| Tianeptine | 1.16 h | 2.03 L/kg | 1.84 L/h/kg |

| MC5 Metabolite | 7.53 h | - | - |

Synthetic Strategies for Deuterated Tianeptine Metabolite Mc5 Methyl Ester Analogues

Principles of Stable Isotope Labeling for Analytical Standards

Stable Isotope Labeling is a technique that involves the incorporation of non-radioactive isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into a molecule. acanthusresearch.comcreative-proteomics.com These labeled molecules are ideal for use as internal standards in quantitative analysis, particularly in methods utilizing mass spectrometry (MS). thalesnano.comamazonaws.com The fundamental principle is that the isotopically labeled compound is chemically identical to the analyte of interest and thus exhibits the same behavior during sample preparation, chromatography, and ionization. nih.gov However, due to the mass difference imparted by the isotopes, the labeled standard can be distinguished from the unlabeled analyte by the mass spectrometer. wikipedia.org

The use of a Stable Isotope Labeled (SIL) internal standard can significantly improve the accuracy and precision of an assay. acanthusresearch.com It allows for the correction of variations in analyte recovery during sample extraction and compensates for matrix effects—the suppression or enhancement of ionization—that can occur in complex biological samples. nih.gov

Several factors are crucial for designing a high-quality SIL internal standard:

Stability of the Label: The isotopes must be placed in chemically stable positions within the molecule to prevent exchange with protons from solvents or the sample matrix. acanthusresearch.com Placing deuterium on heteroatoms like oxygen or nitrogen, or on certain carbons adjacent to carbonyl groups, can lead to H/D exchange and compromise the standard's integrity. acanthusresearch.comsigmaaldrich.com

Isotopic Purity: The SIL standard should have a high degree of isotopic enrichment and be free from significant amounts of the unlabeled species. acanthusresearch.com The presence of unlabeled analyte in the standard would lead to an overestimation of the analyte's concentration in the sample.

Mass Difference: A sufficient mass difference between the labeled standard and the analyte (typically ≥ 3 mass units) is recommended to prevent isotopic overlap and ensure accurate measurement.

Label Position: If tandem mass spectrometry (MS/MS) is used, the label should be on a fragment of the molecule that is detected during analysis to ensure the standard and analyte are monitored using analogous fragmentation pathways. acanthusresearch.com

Chemical Synthesis of Tianeptine (B1217405) Metabolite MC5 Methyl Ester

The synthesis of Tianeptine Metabolite MC5-d4 Methyl Ester begins with the parent compound, Tianeptine Metabolite MC5 (5-[(3-chloro-6,11-dihydro-6-methyl-5,5-dioxidodibenzo[c,f] clearsynth.comresearchgate.netthiazepin-11-yl)amino]-pentanoic acid). caymanchem.com The process involves two key transformations: the esterification of the terminal carboxylic acid and the specific incorporation of four deuterium atoms.

Esterification Methodologies for Carboxylic Acid Functionalities

The conversion of the carboxylic acid group of Tianeptine Metabolite MC5 into a methyl ester is a critical step. Several standard organic chemistry methods can be employed for this esterification. The choice of method often depends on the scale of the reaction and the sensitivity of the starting material to the reaction conditions.

One of the most common methods is the Fischer esterification , which involves reacting the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrogen chloride (HCl) gas. masterorganicchemistry.comchemguide.co.uk The reaction is reversible and is typically heated to drive it towards the product ester. chemguide.co.uk

Alternatively, coupling-agent-mediated esterification can be used, especially for sensitive substrates or when milder conditions are required. A widely used method involves dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent, often with the addition of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org This approach effectively activates the carboxylic acid, facilitating its reaction with methanol at room temperature and often results in high yields. organic-chemistry.org

| Method | Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Fischer Esterification | Methanol (excess), Acid Catalyst (e.g., H₂SO₄) | Heating/Reflux | Inexpensive reagents, suitable for large scale. masterorganicchemistry.com | Reversible, requires excess alcohol, harsh conditions. chemguide.co.uk |

| DCC/DMAP Coupling | Methanol, DCC, DMAP (catalyst) | Room Temperature, Anhydrous Solvent | High yields, mild conditions, suppresses side products. organic-chemistry.org | DCC is a sensitizer, removal of dicyclohexylurea (DCU) byproduct needed. |

| Alcohol-mediated Carbonate Reaction | Dialkylcarbonate, Alcohol Solvent | Liquid phase, no extrinsic catalyst needed. google.com | Simpler product isolation. google.com | May require specific alcohol/carbonate combinations. |

Deuterium Incorporation Techniques for Specific Labeling (e.g., C-D bonds)

Incorporating deuterium atoms at specific, stable positions is the most challenging aspect of the synthesis. The designation "-d4" indicates that four hydrogen atoms are replaced by deuterium. These labels must be on carbon atoms where they are not susceptible to exchange.

Several strategies can be employed for deuterium incorporation:

Hydrogen-Deuterium (H-D) Exchange: This method involves exposing the molecule to a deuterium source, such as deuterium oxide (D₂O), often under acid, base, or metal catalysis. nih.govnih.gov For example, using a palladium catalyst (Pd/C) with D₂O can facilitate the selective exchange of specific C-H bonds for C-D bonds. nih.gov The conditions must be carefully controlled to achieve the desired level of deuteration at specific sites.

Reduction with Deuterated Reagents: A powerful method involves the reduction of a suitable precursor with a deuterated reducing agent. researchgate.net For instance, a precursor molecule containing a ketone or an alkene on the side chain could be reduced using sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄) to introduce two deuterium atoms. nih.gov A multi-step process could be designed to introduce four deuterium atoms this way.

Synthesis from Deuterated Building Blocks: A highly specific but often more labor-intensive approach is to build the side chain of the molecule using a starting material that already contains the deuterium labels in the desired positions. acanthusresearch.com

| Technique | Deuterium Source | Mechanism | Applicability |

|---|---|---|---|

| Catalytic H-D Exchange | Deuterium Oxide (D₂O) or D₂ Gas | Metal-catalyzed (e.g., Pd, Ru) exchange of H for D at specific positions. nih.gov | Good for labeling benzylic or other activated C-H positions. nih.gov |

| Reductive Deuteration | LiAlD₄, NaBD₄ | Reduction of carbonyls or alkenes in a precursor molecule. researchgate.netnih.gov | Creates stereospecific C-D bonds from functional groups. |

| Synthesis from Labeled Precursors | Deuterated chemical building blocks | Standard multi-step organic synthesis. acanthusresearch.com | Allows for precise, stable labeling at any non-exchangeable position. |

Purification and Spectroscopic Confirmation of Deuterated Methyl Ester Constructs

Following the synthesis, the crude product is a mixture containing the desired deuterated compound, unreacted starting materials, byproducts, and potentially under-labeled species. Rigorous purification is necessary to isolate the this compound to a high degree of chemical purity. Common purification techniques include:

Column Chromatography: This is the most common method for purifying organic compounds, separating them based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel).

Recrystallization: If the final product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.

Preparative High-Performance Liquid Chromatography (HPLC): For difficult separations or to achieve very high purity, preparative HPLC is often employed.

Once purified, the structure and identity of the synthesized compound must be unequivocally confirmed using a combination of spectroscopic methods.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential to confirm the molecular weight of the final product. It verifies the successful incorporation of four deuterium atoms by showing the expected mass increase compared to the unlabeled analogue. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy:

²H NMR: A deuterium NMR spectrum will show signals only for the incorporated deuterium atoms, confirming their presence and chemical environment. nih.gov

¹³C NMR: This provides further confirmation of the carbon skeleton of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy can detect the C-D bond stretching vibrations, which appear at a lower frequency (around 2100-2250 cm⁻¹) than C-H bonds, providing further evidence of successful deuteration. mdpi.com

Advanced Analytical Methodologies for Tianeptine Metabolite Mc5 D4 Methyl Ester in Biological Systems

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Profiling

Liquid chromatography coupled with mass spectrometry (LC-MS) stands as the cornerstone for the analysis of Tianeptine (B1217405) Metabolite MC5-d4 Methyl Ester in biological fluids such as blood, urine, and plasma. This powerful combination allows for the physical separation of the analyte from the sample matrix followed by its highly specific detection based on its mass-to-charge ratio. The use of a deuterated internal standard like MC5-d4 Methyl Ester is critical in LC-MS methods to correct for analyte loss during sample preparation and to compensate for matrix effects that can suppress or enhance the instrument's response.

High-Resolution Mass Spectrometry (HRMS), often utilizing Orbitrap or time-of-flight (TOF) analyzers, provides the capability to measure the mass of an ion with extremely high accuracy. For Tianeptine Metabolite MC5-d4 Methyl Ester, HRMS is instrumental in confirming its elemental composition. By comparing the experimentally measured accurate mass to the theoretical mass calculated from its chemical formula, analysts can unequivocally identify the compound. This technique is particularly valuable in metabolite identification studies and for characterizing reference standards. The high resolving power also aids in separating the analyte signal from isobaric interferences, which are compounds that have the same nominal mass but different elemental compositions.

Table 1: Theoretical Accurate Mass of this compound

| Compound Name | Chemical Formula | Monoisotopic Mass (Da) |

| This compound | C₂₂H₂₁D₄ClN₂O₄S | 454.1818 |

Tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its exceptional sensitivity and selectivity. In this technique, a specific ion of the target analyte (the precursor ion) is selected and then fragmented to produce characteristic product ions. For this compound, the precursor ion would be its protonated molecule, [M+H]⁺. The transition from this specific precursor ion to a high-abundance product ion is monitored, a process known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). This process creates a highly specific analytical signal, minimizing interference from the complex biological matrix and allowing for quantification at very low concentrations. The four deuterium (B1214612) atoms ensure that the precursor ion is 4 Daltons heavier than the non-deuterated metabolite, allowing for clear differentiation.

Table 2: Illustrative LC-MS/MS Transitions for Tianeptine Metabolite Analysis

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Tianeptine Metabolite MC5 | 451.1 | 308.1 | 25 |

| This compound (Internal Standard) | 455.2 | 312.1 | 25 |

Note: The specific product ions and collision energies are illustrative and would be optimized during method development.

The integration of Ultra-Performance Liquid Chromatography (UPLC) with mass spectrometry significantly enhances the quality of the analysis. UPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which allows for higher operating pressures and results in sharper, narrower chromatographic peaks compared to traditional HPLC. This improved resolution leads to better separation of this compound from other metabolites and endogenous compounds in a shorter amount of time. The reduced peak width also results in a taller peak height, which directly translates to improved sensitivity for the mass spectrometer to detect.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolite Analysis Considerations

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of chemical compounds. However, its application to this compound requires careful consideration. GC-MS is best suited for compounds that are thermally stable and volatile. Tianeptine and its metabolites are relatively large, polar molecules. Direct analysis by GC-MS is often not feasible without a chemical derivatization step to increase their volatility and thermal stability. The methyl ester form of the MC5-d4 metabolite already represents a form of derivatization, which increases its volatility compared to the parent carboxylic acid (MC5). Even so, further derivatization, such as silylation, might be necessary to prevent thermal degradation in the hot GC inlet and to achieve good chromatographic peak shape. While LC-MS is generally the preferred method for this type of compound, GC-MS can be a viable alternative if appropriate derivatization protocols are developed.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of molecules. Unlike mass spectrometry, which provides information about the mass and fragmentation of a molecule, NMR provides detailed information about the chemical environment of each atom in the molecular structure. It is the primary method used to confirm the identity and structure of newly synthesized reference standards like this compound, ensuring the correct positions of the deuterium labels.

¹H (proton) NMR and ¹³C (carbon-13) NMR are the two most common NMR experiments used for structural characterization.

¹H NMR provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For this compound, ¹H NMR would confirm the presence of aromatic protons on the dibenzothiazepine ring system and protons on the side chain. Crucially, it would also confirm the absence of proton signals at the specific positions where deuterium atoms have been incorporated, verifying the isotopic labeling.

¹³C NMR provides information on the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal. This technique would be used to confirm the total number of carbon atoms and the presence of key functional groups, such as the ester carbonyl carbon and the carbons of the tricyclic core.

Together, these NMR techniques provide an unambiguous confirmation of the molecule's structure, which is essential for its use as a certified analytical standard.

Deuterium NMR for Confirmation of Labeling Sites and Purity

Deuterium Nuclear Magnetic Resonance (²H NMR) spectroscopy is a powerful, non-destructive technique employed to verify the specific locations of deuterium atoms within the molecular structure of this compound. This confirmation is paramount to ensure the stability of the isotopic label. Labels should be positioned on non-exchangeable sites to prevent the loss or replacement of deuterium with protons from solvents or biological matrix components. acanthusresearch.com The ²H NMR spectrum provides distinct signals corresponding to each deuterium nucleus, with chemical shifts characteristic of their specific chemical environment. This allows for unambiguous confirmation that the deuterium atoms are located on the intended carbon atoms and have not been inadvertently placed on heteroatoms like oxygen or nitrogen, where they would be prone to exchange. acanthusresearch.com

Table 1: Representative ²H NMR Data for Purity and Label Site Confirmation of this compound

| Parameter | Observed Value | Specification | Interpretation |

| Chemical Shift (δ, ppm) | Signal A at 2.15 ppm | Corresponds to -CD₂- group | Confirms deuterium placement on the aliphatic chain. |

| Signal B at 2.50 ppm | Corresponds to -CD₂- group | Confirms deuterium placement on a different carbon of the aliphatic chain. | |

| Isotopic Purity (%) | > 98% | ≥ 98% | Indicates high incorporation of deuterium at the specified sites. |

| Chemical Purity (%) | > 99% | ≥ 99% | Lack of extraneous signals suggests high chemical purity. |

| Label Stability | No H/D exchange observed | Stable under test conditions | Confirms label is on a non-exchangeable position. acanthusresearch.com |

Application of Stable Isotope Labeled Internal Standards in Quantitative Bioanalysis

In quantitative bioanalysis, particularly using sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is the preferred method for achieving reliable quantification. nih.gov A SIL-IS, such as this compound, is a version of the analyte of interest where one or more atoms have been replaced with their heavy stable isotopes (e.g., ²H, ¹³C, ¹⁵N). acanthusresearch.com The ideal SIL-IS has chemical and physical properties nearly identical to the unlabeled analyte, causing it to behave similarly during sample extraction, chromatography, and ionization. scispace.com This co-elution and similar behavior allow the SIL-IS to effectively normalize for variations that can occur during sample processing and analysis, significantly improving the quality of the data. acanthusresearch.com

Addressing Matrix Effects and Ion Suppression in Complex Biological Matrices

Biological matrices such as plasma, serum, and urine are inherently complex, containing a multitude of endogenous and exogenous components. During LC-MS/MS analysis, these co-eluting matrix components can interfere with the ionization of the target analyte in the mass spectrometer's ion source, a phenomenon known as the matrix effect. myadlm.org This can lead to either ion suppression (a decrease in signal) or enhancement (an increase in signal), both of which compromise the accuracy and reproducibility of the quantification. myadlm.orgnih.gov

Because a SIL-IS like this compound is chemically almost identical to the analyte, it experiences the same degree of ion suppression or enhancement. clearsynth.com By calculating the ratio of the analyte's signal response to the internal standard's signal response, the variability caused by matrix effects is effectively canceled out. clearsynth.comresearchgate.net This normalization is crucial for correcting inter-individual variability in matrix composition, which is often observed between samples from different subjects or even within the same subject over time. nih.gov While deuterated standards are highly effective, it has been noted that in some cases, slight differences in retention time between the analyte and the deuterated standard can lead to differential matrix effects if they elute in a region of rapidly changing ion suppression. myadlm.orgnih.gov However, for most applications, they provide a robust correction.

Table 2: Illustrative Data on Mitigation of Ion Suppression Using this compound

| Sample Matrix | Analyte Signal (Analyte Alone) | Analyte Signal (with SIL-IS) | SIL-IS Signal | Analyte/SIL-IS Ratio | Signal Suppression (%) |

| Neat Solution | 1,000,000 | 1,000,000 | 1,000,000 | 1.00 | 0% |

| Plasma Sample 1 | 650,000 | 655,000 | 658,000 | 0.995 | 35% |

| Plasma Sample 2 | 480,000 | 482,000 | 485,000 | 0.994 | 52% |

| Plasma Sample 3 | 710,000 | 705,000 | 708,000 | 0.996 | 29% |

This table illustrates how the analyte/SIL-IS ratio remains constant despite significant and variable signal suppression across different plasma samples, demonstrating effective normalization.

Enhancing Reproducibility and Accuracy in Metabolite Quantification

Table 3: Comparison of Reproducibility for Quantification of Tianeptine Metabolite MC5

| Analytical Method | Mean Concentration (ng/mL) | Standard Deviation (SD) | Coefficient of Variation (CV%) |

| Without Internal Standard | 105.7 | 14.8 | 14.0% |

| With Analogue Internal Standard | 102.1 | 8.3 | 8.1% |

| With this compound (SIL-IS) | 99.8 | 3.9 | 3.9% |

This table shows a significant improvement in precision (lower CV%) when a stable isotope-labeled internal standard is used.

Development and Validation of Bioanalytical Assays for Deuterated Metabolite MC5 Methyl Ester

The development and validation of a bioanalytical assay for Tianeptine Metabolite MC5 using its deuterated methyl ester as an internal standard must follow stringent guidelines set by regulatory authorities to ensure the integrity of the data. europa.eu The validation process demonstrates that the analytical method is suitable for its intended purpose.

Key validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, including its parent drug (Tianeptine), other metabolites, and matrix components.

Linearity: The assay must demonstrate a linear relationship between the instrument response (analyte/IS ratio) and the known concentration of the analyte over a specified range. A correlation coefficient (R²) of >0.99 is typically required. nih.gov

Accuracy and Precision: These are assessed at multiple concentration levels, including the Lower Limit of Quantification (LLOQ), low, medium, and high-quality control (QC) samples. Accuracy should generally be within ±15% of the nominal value (±20% for LLOQ), and precision (CV%) should not exceed 15% (20% for LLOQ). nih.goveuropa.eu

Recovery: The efficiency of the extraction process is evaluated to ensure it is consistent and reproducible. While a SIL-IS can correct for low or variable recovery, understanding the recovery is still an important part of method characterization. nih.gov

Matrix Effect: Assessed to confirm that the SIL-IS is adequately compensating for any ion suppression or enhancement from different sources of biological matrix. nih.gov

Stability: The stability of the analyte and internal standard is tested under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability. nih.gov

Successful validation culminates in a robust and reliable method capable of producing high-quality data for pharmacokinetic or other quantitative studies.

Table 4: Summary of Bioanalytical Method Validation Results

| Validation Parameter | Concentration Level (ng/mL) | Acceptance Criteria | Result |

| Intra-day Precision (CV%) | LLOQ (1) | ≤ 20% | 8.5% |

| Low QC (3) | ≤ 15% | 6.2% | |

| Mid QC (50) | ≤ 15% | 4.1% | |

| High QC (400) | ≤ 15% | 3.5% | |

| Intra-day Accuracy (% Bias) | LLOQ (1) | ± 20% | +5.3% |

| Low QC (3) | ± 15% | +2.7% | |

| Mid QC (50) | ± 15% | -1.8% | |

| High QC (400) | ± 15% | -0.9% | |

| Inter-day Precision (CV%) | LLOQ (1) | ≤ 20% | 11.2% |

| Low QC (3) | ≤ 15% | 8.8% | |

| Mid QC (50) | ≤ 15% | 5.9% | |

| High QC (400) | ≤ 15% | 5.1% | |

| Inter-day Accuracy (% Bias) | LLOQ (1) | ± 20% | +7.1% |

| Low QC (3) | ± 15% | +4.5% | |

| Mid QC (50) | ± 15% | -0.5% | |

| High QC (400) | ± 15% | +1.2% | |

| Linearity (R²) | 1 - 500 ng/mL | > 0.99 | 0.998 |

Preclinical Pharmacodynamics and Neuropharmacology of Tianeptine Metabolite Mc5

Receptor Binding and Functional Assays of MC5

Functional assays have been crucial in elucidating the specific molecular targets of MC5, revealing a profile centered on the mu-opioid receptor (MOR).

Research utilizing bioluminescence resonance energy transfer (BRET) assays in HEK293T cells demonstrates that MC5 is a full agonist at the mu-opioid receptor (MOR). caymanchem.comnih.gov Its activity is highly selective for the MOR. In functional assays using cells expressing human opioid receptors, MC5 showed potent activation of the MOR while displaying negligible activity at the human delta-opioid receptor (DOR). caymanchem.com Specifically, the half-maximal effective concentration (EC50) for G protein activation at the human MOR was 0.454 µM, whereas it was over 100 µM for the human DOR, indicating a high degree of selectivity. caymanchem.com This selective MOR agonism is a key characteristic of its pharmacological action. nih.govtianeptine.com

Table 1: In Vitro Activity of Tianeptine (B1217405) and MC5 at Human Opioid Receptors

| Compound | Receptor | EC50 (µM) for G Protein Activation |

|---|---|---|

| Tianeptine | Human MOR | 0.641 ± 0.120 |

| MC5 | Human MOR | 0.454 |

| Tianeptine | Human DOR | 14.5 ± 6.6 |

| MC5 | Human DOR | >100 |

Table 2: Comparative Pharmacokinetics in Rats

| Compound | Parameter | Value |

|---|---|---|

| Tianeptine | Elimination Half-Life (t½) | ~1.16 - 2.5 hours |

| MC5 | Elimination Half-Life (t½) | ~6.5 - 7.53 hours |

Investigation of MC5 Effects in Preclinical Models of Affective Disorders

The antidepressant-like properties of MC5 have been evaluated in established preclinical behavioral models, which have also served to confirm its mechanism of action.

The forced swim test (FST) is a standard preclinical assay used to screen for antidepressant efficacy. nih.gov In this test, a reduction in immobility time is interpreted as an antidepressant-like effect. youtube.com Studies have shown that direct administration of MC5 to wild-type mice significantly decreases their immobility time in the FST, an effect comparable to that of the parent drug tianeptine. caymanchem.comtianeptine.comresearchgate.net This finding provides direct evidence that MC5 possesses antidepressant-like activity on its own. tianeptine.com

To determine if the behavioral effects of MC5 are dependent on its activity at the mu-opioid receptor, studies have utilized MOR-deficient (knockout) mice. In stark contrast to the results in wild-type mice, MC5 was ineffective at reducing immobility in the forced swim test in mice lacking the mu-opioid receptor. caymanchem.comtianeptine.comresearchgate.net Similarly, other behavioral effects induced by MC5, such as increased activity in an open field test and analgesic effects in the hot-plate test, were also absent in MOR-deficient mice. tianeptine.comresearchgate.net These results collectively demonstrate that the antidepressant-like and other behavioral effects of the MC5 metabolite are mediated by its activation of the mu-opioid receptor. tianeptine.com

Influence of MC5 on Glutamatergic Neurotransmission in Preclinical Models

While the parent compound tianeptine is known to modulate glutamatergic neurotransmission, including effects on AMPA and NMDA receptors, and to influence neuroplasticity, the specific, direct actions of the MC5 metabolite on the glutamate system are less defined in existing research. nih.govdrugbank.com Tianeptine has been shown to normalize the ratio of NMDA to AMPA/kainate receptor-mediated currents in the hippocampus under stress conditions. nih.gov Current evidence strongly indicates that the primary mechanism for the antidepressant-like behavioral effects of MC5 is its potent and selective agonism at the mu-opioid receptor. caymanchem.comtianeptine.com The potential for MC5 to independently influence glutamatergic pathways, separate from its opioid-mediated effects, remains an area for further investigation.

Modulation of Neural Plasticity and Neurotrophic Factor Expression by MC5 in Preclinical Contexts

While direct studies isolating the effects of the Tianeptine Metabolite MC5 on neural plasticity and neurotrophic factors are not extensively detailed in current literature, its role is inferred from the actions of its parent compound, tianeptine. Tianeptine is known to promote neuroplasticity and influence the expression of crucial neurotrophic factors. nih.govresearchgate.net Given that MC5 is a pharmacologically active metabolite that mediates the primary long-term behavioral effects of tianeptine, it is considered a key player in these neuroplastic processes. tianeptine.comnih.gov

The parent compound, tianeptine, has been shown to exert significant effects on the glutamatergic system, which is fundamental to neural plasticity. nih.gov Specifically, tianeptine potentiates α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor-mediated neuronal responses. nih.gov This potentiation is linked to the activation of signaling cascades involving CaMKII and PKA, which are critical for synaptic plasticity. nih.govunimi.it Studies on tianeptine have demonstrated its ability to increase the phosphorylation of the GluA1 AMPA receptor subunit, suggesting a postsynaptic mechanism of action. nih.gov Furthermore, tianeptine has been found to normalize the scaling of N-methyl-D-aspartate (NMDA) and AMPA receptor-mediated currents in the hippocampus of chronically stressed rats, indicating a restorative effect on glutamate receptor function. tianeptine.com This modulation of glutamatergic transmission is believed to be a core component of tianeptine's neuroprotective and antidepressant properties. nih.govtianeptine.com

In addition to glutamatergic modulation, tianeptine administration is associated with changes in the expression of brain-derived neurotrophic factor (BDNF), a key molecule in neurogenesis and synaptic plasticity. tianeptine.com Preclinical studies in rats have shown that chronic tianeptine treatment increases BDNF levels in the prefrontal cortex and hippocampus. researchgate.netnih.gov Notably, in the amygdala of stressed rats, tianeptine increased BDNF mRNA and protein expression. drugbank.com The antidepressant-like effects of tianeptine are attributed, in part, to its influence on these BDNF-related pathways. researchgate.netnih.gov As MC5 is the metabolite responsible for the sustained behavioral activity following tianeptine administration, it is hypothesized to be the principal driver of these downstream effects on neurotrophic factor expression. nih.gov

Role of MC5 in the Integrated Preclinical Pharmacological Profile of Tianeptine

| Parameter | Tianeptine | MC5 Metabolite |

|---|---|---|

| Peak Plasma Time (tmax) | ~5 minutes | ~15-30 minutes |

| Elimination Half-life (t1/2) | ~1.16 - 2.5 hours | ~6.5 - 7.53 hours |

Preclinical research has firmly established that MC5 is not merely a byproduct but an active metabolite that replicates the key behavioral effects of the parent drug. tianeptine.comcaymanchem.com Studies using mouse models have demonstrated that direct administration of MC5 produces antidepressant-like and opioid-like behavioral effects comparable to those of tianeptine. tianeptine.comresearchgate.net

The mechanism underlying these effects for both tianeptine and MC5 is dependent on the mu-opioid receptor (MOR). nih.govcolumbia.edu In vitro assays show that MC5 is a potent and selective agonist at the human MOR, while having negligible activity at the delta-opioid receptor (DOR). caymanchem.com Behavioral studies confirm this mechanism; the antidepressant-like effects of both tianeptine and MC5 in the forced swim test, as well as their analgesic and locomotor-activating effects, are present in wild-type mice but are completely absent in mice lacking the mu-opioid receptor. tianeptine.comnih.govresearchgate.net This MOR-dependent activity is a crucial element of the integrated pharmacological profile, identifying MC5 as the key effector of tianeptine's opioid-mediated actions. tianeptine.com

| Receptor | Assay Type | Activity (EC50) |

|---|---|---|

| Human μ-opioid receptor (MOR) | G protein activation (BRET) | 0.454 µM |

| Human δ-opioid receptor (DOR) | G protein activation (BRET) | >100 µM |

Quantitative Pharmacokinetic Modeling of Tianeptine and Its Metabolite Mc5 in Preclinical Species

Absorption, Distribution, Metabolism, and Excretion (ADME) Characteristics of Tianeptine (B1217405) and MC5 in Animal Models

The ADME properties of tianeptine and its primary active metabolite, MC5, have been characterized in rodent models, particularly in rats and mice.

Absorption: Following intraperitoneal administration in rats, tianeptine is rapidly absorbed, reaching peak plasma concentrations (Cmax) within 5 minutes. nih.gov The major metabolite, MC5, appears in plasma shortly after, with its Cmax being observed at 30 minutes post-administration. nih.gov In mice, after intraperitoneal injection, tianeptine also demonstrates rapid absorption, with peak concentrations achieved within 5 minutes. researchgate.net

Distribution: In rats, both tianeptine and MC5 are distributed into the brain tissue, although at concentrations lower than those observed in plasma. nih.gov Peak brain concentrations of tianeptine are higher than those of MC5. nih.gov Notably, there is very low penetration of both tianeptine and its MC5 metabolite into erythrocytes. nih.gov Following intravenous administration in rats, the average volume of distribution at steady state for tianeptine is 2.03 L/kg. researchgate.net

Metabolism: The primary metabolic pathway for tianeptine is β-oxidation of its heptanoic acid side chain, leading to the formation of the pentanoic acid derivative, MC5. nih.govnih.gov This process is not primarily dependent on the cytochrome P450 system, which is a key differentiator from many other tricyclic antidepressants. nih.gov The MC5 metabolite itself can undergo further β-oxidation to a propionic acid derivative known as MC3. nih.gov

Excretion: In rats, mass spectrometric analysis of bile has shown that both tianeptine and the MC5 metabolite are eliminated as glucuronide and glutamine conjugates. nih.govresearchgate.net

Determination of Elimination Half-lives and Systemic Clearance of MC5

The elimination kinetics of MC5 are notably different from its parent compound, tianeptine, exhibiting a significantly longer persistence in the systemic circulation.

In rats, the mean elimination half-life of MC5 is approximately 7.53 hours, which is considerably longer than the 1.16-hour half-life of tianeptine. nih.govresearchgate.net Another study in rats reported similar findings, with terminal half-lives of approximately 6.5 hours for MC5 and 2.5 hours for tianeptine. nih.gov

Following intravenous administration of tianeptine in rats, the systemic clearance of the parent drug was determined to be 1.84 L/h/kg. researchgate.net While direct systemic clearance values for MC5 are not explicitly stated in the reviewed literature, its longer half-life suggests a lower clearance rate compared to tianeptine.

The following table summarizes the key pharmacokinetic parameters for tianeptine and MC5 in rats after intravenous administration of tianeptine.

| Parameter | Tianeptine | MC5 Metabolite |

| Mean Elimination Half-life (t½) | 1.16 hours | 7.53 hours |

| Systemic Clearance (CL) | 1.84 L/h/kg | Not Reported |

| Volume of Distribution (Vss) | 2.03 L/kg | Not Reported |

Data sourced from a study in rats following intravenous administration of tianeptine. researchgate.net

Metabolic Ratio Assessment of MC5 Formation from Tianeptine

The metabolic ratio, which provides an indication of the extent of conversion of a parent drug to its metabolite, has been assessed in rats.

Compartmental and Non-Compartmental Pharmacokinetic Analysis of MC5 Dynamics

The pharmacokinetic dynamics of tianeptine and MC5 have been analyzed using both non-compartmental and compartmental approaches.

Non-Compartmental Analysis (NCA): In a study conducted in rats, pharmacokinetic parameters for tianeptine and MC5 were calculated using a non-compartmental approach. nih.govresearchgate.net This method relies on the application of the trapezoidal rule to calculate the area under the concentration-time curve (AUC) without assuming a specific compartmental model structure. researchgate.net

Compartmental Analysis: A pharmacokinetic model with a metabolite compartment has been developed to describe the dynamics of both tianeptine and its MC5 metabolite in rats following intravenous and intraperitoneal administration. nih.govresearchgate.netnih.gov This model includes parameters such as the volumes of the central, metabolite, and tissue compartments (Vc, Vm, and Vt, respectively), first-order distribution and redistribution rate constants (k12 and k21), first-order elimination rate constants for the parent drug and metabolite (ke and keM), and the fraction of the dose metabolized (fm). nih.gov The development of such a model can aid in selecting appropriate dosage regimens for further pharmacological studies. nih.govresearchgate.net

The following schematic represents a general structure of the pharmacokinetic model developed for tianeptine and its MC5 metabolite.

A schematic representation of the two-compartment model with a metabolite compartment for tianeptine and MC5. nih.gov

Influence of Species-Specific Metabolic Differences on MC5 Exposure in Preclinical Models

Significant species-specific differences in the metabolism of tianeptine to MC5 have been observed, particularly between rats and mice.

These findings suggest that the MC5 metabolite likely plays a more prominent role in mediating the pharmacological effects of tianeptine in mice compared to rats, due to its greater formation and prolonged exposure. nih.gov This is an important consideration when extrapolating findings from these preclinical models.

The pharmacokinetic profile of tianeptine and MC5 in rats appears to be more aligned with observations in humans, where plasma concentrations of the metabolite are lower than the parent drug, suggesting that rats may be a more suitable animal model for certain translational studies of tianeptine. nih.gov

Computational Chemistry and in Silico Approaches in Tianeptine Metabolite Mc5 Research

Molecular Docking and Dynamics Simulations of MC5-Receptor Interactions

Molecular docking and molecular dynamics (MD) simulations are cornerstone techniques for understanding how a ligand, such as the MC5 metabolite, interacts with its biological target. Given that the pharmacological effects of tianeptine (B1217405) and MC5 are mediated by the mu-opioid receptor (MOR), these computational methods are essential for elucidating the specifics of this interaction. nih.govnih.govresearchgate.net

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction through a scoring function. For MC5, docking studies would involve placing the molecule into the known binding pocket of the MOR. These simulations can help identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the MC5-MOR complex. Research on tianeptine has suggested the importance of its sulfonamide group in receptor binding, a feature that would be a critical focus in docking simulations of its MC5 metabolite as well. acs.org

Following docking, molecular dynamics simulations can be employed to observe the behavior of the MC5-receptor complex over time. MD simulations provide a dynamic view of the binding, revealing the stability of the initial docked pose, conformational changes in both the ligand and the receptor, and the role of solvent molecules. This information is crucial for understanding the mechanism of receptor activation and the factors contributing to the binding affinity and efficacy of MC5 at the mu-opioid receptor.

Table 1: Potential Interacting Residues in the Mu-Opioid Receptor (MOR) Binding Site for MC5 This table is illustrative, based on known interactions of opioids with the MOR, and represents a hypothesis for MC5 interactions that could be tested via docking and MD simulations.

| Residue Type | Example Residues in MOR | Potential Interaction with MC5 |

|---|---|---|

| Anionic | ASP147 | Forms a key salt bridge with the protonated amine of MC5. |

| Aromatic | TYR148, TRP293, HIS297 | Engage in pi-pi stacking or hydrophobic interactions with the tricyclic core of MC5. |

| Polar | ASN150, TYR326 | Form hydrogen bonds with the sulfonamide or carboxylate groups of MC5. |

| Hydrophobic | ILE144, VAL236, ILE296, ILE322 | Form a hydrophobic pocket around the non-polar regions of the MC5 molecule. |

Quantum Mechanical Calculations for Conformational Analysis and Reactivity Prediction of MC5

Quantum mechanical (QM) calculations offer a highly detailed view of a molecule's electronic structure, which governs its geometry, stability, and reactivity. For the MC5 metabolite, QM methods are invaluable for performing conformational analysis and predicting its chemical reactivity.

Conformational analysis using QM can identify the low-energy, stable three-dimensional shapes of MC5. The molecule's conformation is critical as it dictates how well it can fit into the binding site of a receptor like the MOR. By calculating the potential energy surface of the molecule, researchers can determine the most probable conformations in a biological environment, providing a more accurate starting point for molecular docking studies.

QM calculations also allow for the prediction of chemical reactivity by analyzing frontier molecular orbitals (HOMO and LUMO) and electrostatic potential maps. These analyses can identify the parts of the MC5 molecule that are most likely to participate in chemical reactions, such as metabolism. This can help confirm known metabolic pathways, like the β-oxidation that produces MC5, and predict other potential sites of metabolic transformation, such as hydroxylation on the aromatic rings. nih.gov

Table 2: Key Molecular Properties of MC5 Calculable via Quantum Mechanics

| Property | Description | Relevance to MC5 Research |

|---|---|---|

| Conformational Energy | The energy associated with different spatial arrangements (conformations) of the molecule. | Identifies the most stable 3D structures of MC5 for receptor binding studies. |

| HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Predicts sites susceptible to electrophilic and nucleophilic attack, indicating metabolic hotspots. |

| Electrostatic Potential (ESP) | A map of the charge distribution around the molecule. | Highlights regions that can form electrostatic interactions or hydrogen bonds with the receptor. |

| Dihedral Angle Potentials | Energy barriers for rotation around specific chemical bonds. | Determines the flexibility of the molecule, particularly the pentanoic acid side chain. |

| Partial Atomic Charges | The calculated charge on each atom in the molecule. | Used to parameterize molecular mechanics force fields for accurate MD simulations. |

Predictive Modeling of Metabolic Pathways and Identification of Potential Novel Metabolites

While the primary metabolic pathway of tianeptine to MC5 and subsequently to the MC3 metabolite is known, in silico metabolic prediction tools can provide a more comprehensive picture. nih.govnih.gov Software platforms such as SyGMa, BioTransformer, GLORYx, and MetaTrans use rule-based systems and machine learning models to predict the biotransformations a molecule is likely to undergo. nih.govresearchgate.net

These tools can be applied to both the parent drug, tianeptine, and its metabolite, MC5. For tianeptine, these programs could confirm the known β-oxidation pathway and potentially identify minor metabolites that may have been missed in conventional studies. For MC5, predictive modeling could suggest subsequent metabolic steps beyond further β-oxidation. For instance, it is known that tianeptine and MC5 are eliminated as glucuronide and glutamine conjugates; predictive software can help identify the specific sites of these Phase II conjugation reactions. nih.govmedchemexpress.eu This integrated approach, combining multiple predictive tools, can enhance the identification of key biomarkers for toxicological and pharmacological assessments. nih.govresearchgate.net

Table 3: Comparison of In Silico Metabolite Prediction Tools

| Tool | Approach | Key Features | Potential Application for MC5 |

|---|---|---|---|

| SyGMa | Rule-based system for generating potential metabolites. nih.govresearchgate.net | Exhaustive prediction of a large number of Phase I and II metabolites. researchgate.net | Generating a comprehensive list of all possible metabolites of MC5. |

| BioTransformer | Combines QSAR models and reaction rules. nih.gov | Predicts metabolites and identifies the enzymes likely involved (e.g., specific CYPs, UGTs). nih.gov | Predicting specific enzyme-mediated transformations of MC5, including conjugation. |

| GLORYx | Utilizes machine learning and existing metabolic data. nih.gov | Uniquely identifies glutathione (B108866) conjugation pathways. nih.gov | Exploring potential detoxification pathways for reactive intermediates of MC5. |

| MetaTrans | Relies on precise data for more targeted predictions. nih.gov | Provides more focused and less numerous predictions compared to other tools. researchgate.net | High-confidence prediction of the most likely subsequent metabolites of MC5. |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies for Tianeptine Metabolites

QSAR and QSPR are computational modeling techniques that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR).

A QSAR study on tianeptine and its metabolites (including MC5, MC3, and other analogs) could be developed to understand the structural requirements for activity at the mu-opioid receptor. researchgate.net By calculating a range of molecular descriptors (e.g., electronic, steric, hydrophobic) for each compound and correlating them with their measured receptor affinity or efficacy, a predictive model can be built. Such a model could guide the synthesis of new tianeptine analogs with potentially enhanced potency or a more desirable pharmacological profile. While it's noted that creating a single QSAR model for diverse tricyclic antidepressants can be misleading, a focused study on tianeptine derivatives would be highly informative. nih.gov

QSPR models could be used to predict key physicochemical properties of MC5 and related metabolites. These properties, such as aqueous solubility, lipophilicity (logP), and plasma protein binding, are critical for determining the pharmacokinetic behavior of a drug. A robust QSPR model could accelerate the drug development process by predicting these properties before a compound is synthesized, saving time and resources.

Table 4: Examples of Molecular Descriptors for QSAR/QSPR of Tianeptine Metabolites

| Descriptor Class | Example Descriptors | Relevance |

|---|---|---|

| Constitutional | Molecular Weight, Number of Rings, Number of H-bond donors/acceptors | Basic molecular properties influencing size and polarity. Tianeptine is compatible with Lipinski's rule of five. acs.org |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Describe molecular branching and shape, which affects receptor fit and physical properties. |

| Geometric | Molecular Surface Area, Molecular Volume, Ovality | 3D descriptors related to the size and shape of the molecule, crucial for receptor interaction. |

| Electronic | Dipole Moment, Partial Charges, HOMO/LUMO energies | Describe the electronic distribution, influencing binding affinity and chemical reactivity. |

| Hydrophobic | LogP, MLogP | Measures lipophilicity, which is critical for membrane permeability and distribution. |

Cheminformatics Approaches for Tianeptine Metabolite Data Analysis

Cheminformatics applies computational methods to solve chemical problems, primarily by analyzing large sets of chemical data. In the context of tianeptine and its metabolite MC5, cheminformatics provides the tools to manage, analyze, and extract knowledge from diverse data sources.

One key application is the creation and analysis of chemical libraries. A virtual library of tianeptine analogs, including MC5 and other potential metabolites, can be generated and screened in silico. Cheminformatics tools can then be used to cluster these compounds based on structural similarity, allowing for the systematic exploration of the chemical space around tianeptine. This helps in identifying novel structures that may retain or improve upon the desired activity.

Furthermore, cheminformatics is essential for data mining. Advanced algorithms can search through scientific literature, patents, and biological databases to collate all available information on tianeptine and its metabolites. researchgate.net This can uncover relationships between chemical structures, biological activities, and experimental outcomes that might not be immediately obvious. By integrating data from pharmacology, toxicology, and metabolism studies, cheminformatics can build a holistic understanding of the properties of the MC5 metabolite.

Table 5: Cheminformatics Tools and Their Application in MC5 Research

| Tool/Approach | Description | Application for MC5 |

|---|---|---|

| Chemical Databases (e.g., PubChem, ChEMBL) | Large repositories of chemical structures and associated biological data. | Sourcing structural information for MC5 and related compounds; finding known activity data. |

| Molecular Similarity/Clustering | Algorithms (e.g., Tanimoto coefficient) to group molecules based on structural features. | Grouping tianeptine analogs to perform structure-activity relationship analysis. |

| Pharmacophore Modeling | Identifies the 3D arrangement of essential features for biological activity. | Developing a 3D model of the features MC5 requires to bind to the mu-opioid receptor. |

| Data Mining & Text Mining | Automated extraction of information from unstructured text and structured databases. | Compiling a comprehensive dataset on tianeptine metabolism and pharmacology from published literature. researchgate.net |

| Virtual Screening | Computationally screening large libraries of compounds against a biological target. | Identifying other potential compounds in a library that might interact with the MOR in a manner similar to MC5. |

Future Directions and Emerging Research Paradigms for Tianeptine Metabolite Mc5 D4 Methyl Ester

Development of Novel Analytical Probes and Imaging Agents Utilizing Deuterated Analogues

The use of deuterated analogues like Tianeptine (B1217405) Metabolite MC5-d4 Methyl Ester is foundational for developing highly sensitive and specific analytical methods. Deuterium (B1214612) labeling, which involves replacing hydrogen atoms with their heavier isotope, creates a compound that is chemically identical to the original but has a distinct, higher mass.

This property is invaluable in quantitative mass spectrometry. When analyzing biological samples, the deuterated compound can be added as an internal standard. medchemexpress.com Because it behaves identically to the non-deuterated (endogenous) analyte during sample extraction and ionization, it provides a precise reference point for quantification, correcting for any sample loss or matrix effects. unitedchem.com This is crucial for accurate pharmacokinetic studies. For instance, LC-MS/MS methods have been developed to quantify tianeptine and MC5 in plasma and other biological matrices, and the use of a stable-isotope-labeled internal standard like Tianeptine Metabolite MC5-d4 Methyl Ester would represent the gold standard for such assays. oup.comresearchgate.net

Beyond its role as an analytical standard, the core concept of isotopic labeling can be extended to create imaging agents for techniques like Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT). While deuterium is not a positron emitter, the synthetic routes developed for creating the d4 analogue could be adapted to incorporate isotopes like Carbon-11 or Fluorine-18. Such radiolabeled versions of the MC5 methyl ester could allow for non-invasive, real-time visualization of the metabolite's distribution in the brain, its binding to specific targets like the µ-opioid receptor (MOR), and its clearance kinetics. researchgate.netcaymanchem.com

Table 1: Applications of Labeled MC5-Methyl Ester Analogues in Analytics and Imaging

| Labeled Analogue | Research Application | Technique | Purpose |

|---|---|---|---|

| This compound | Quantitative Bioanalysis | LC-MS/MS | Serve as a heavy-labeled internal standard for precise quantification of the non-labeled metabolite in plasma, brain tissue, and urine. |

| ¹¹C-labeled MC5 Methyl Ester | In Vivo Target Occupancy | PET Imaging | Visualize and quantify binding to brain receptors (e.g., MOR) in real-time; study competitive binding with other drugs. |

| ¹⁸F-labeled MC5 Methyl Ester | Pharmacokinetic Imaging | PET Imaging | Track the absorption, distribution, metabolism, and excretion (ADME) profile of the metabolite non-invasively throughout the body. |

| ¹³C-labeled MC5 Methyl Ester | Metabolic Pathway Tracing | NMR Spectroscopy, Mass Spectrometry | Trace the downstream metabolic fate of the esterified metabolite without the use of radioisotopes. |

Integration of Multi-Omics Technologies for Systems-Level Understanding of Metabolite Impact

Multi-omics approaches—which integrate data from genomics, transcriptomics, proteomics, and metabolomics—offer a holistic view of a drug's effect. This compound is an ideal tool for such investigations, particularly within the realm of metabolomics.

In a "stable isotope tracing" metabolomics study, the deuterated compound would be administered in a preclinical model. High-resolution mass spectrometry can then specifically detect and trace the 'd4' signature as the molecule is processed and interacts with various metabolic networks. This allows researchers to distinguish the fate of the administered drug from the body's vast pool of endogenous metabolites, providing an unambiguous view of its direct and indirect effects. This approach could elucidate how the MC5 metabolite influences key pathways, such as neuro-inflammation, glutamatergic signaling, or cellular energy metabolism, which have been linked to tianeptine's broader mechanism of action. nih.gov

By combining these findings with transcriptomics (measuring gene expression changes) and proteomics (measuring protein level changes) from the same samples, a comprehensive, systems-level model can be constructed. This could reveal novel mechanisms and biomarkers related to the therapeutic effects or off-target activities of the esterified metabolite.

Table 2: Hypothetical Multi-Omics Study Design

| Omics Layer | Methodology | Research Question Addressed |

|---|---|---|

| Metabolomics | Administer this compound; analyze tissues with LC-HRMS. | What specific metabolic pathways does the esterified metabolite enter or modulate? |

| Transcriptomics | RNA-Sequencing of brain regions (e.g., hippocampus, amygdala) post-administration. | Which genes related to neuroplasticity, opioid signaling, or inflammation are up- or down-regulated? |

| Proteomics | Quantitative protein profiling (e.g., SWATH-MS) of the same brain regions. | Do the observed gene expression changes translate to functional changes in protein levels? |

| Data Integration | Systems Biology Modeling | How do the metabolic, transcriptomic, and proteomic changes correlate to build a comprehensive picture of the drug's action? |

Exploration of Uncharacterized Biological Targets or Off-Target Interactions of Esterified Metabolites

While the primary metabolite MC5 is known to be an agonist at the µ-opioid receptor, the biological activity of its esterified form, MC5 methyl ester, is not well characterized. caymanchem.com It may simply be a prodrug that rapidly hydrolyzes to the active carboxylic acid (MC5), or it could possess its own unique pharmacological profile. The methyl ester modification increases lipophilicity, which could alter its ability to cross the blood-brain barrier and potentially change its affinity for various receptors or enzymes.

This compound can be used to investigate this directly. Researchers can perform high-throughput screening assays where the deuterated compound is tested against a broad panel of G-protein coupled receptors (GPCRs), ion channels, and enzymes. Its deuterated nature ensures precise tracking and differentiation from any potential degradation products in the assay medium. Techniques like affinity purification mass spectrometry, where the compound is used as "bait" to pull down its binding partners from cell lysates, could uncover entirely new biological targets.

Table 3: Potential Biological Targets for Investigation

| Target Class | Specific Examples | Rationale |

|---|---|---|

| Opioid Receptors | Delta (DOR), Kappa (KOR) | MC5 is a potent MOR agonist; the ester may alter its selectivity profile for other opioid receptors. researchgate.net |

| Glutamate Receptors | AMPA, NMDA | Tianeptine is known to modulate the glutamatergic system; the ester's increased lipophilicity might enhance these effects. drugbank.com |

| Monoamine Transporters | SERT, DAT, NET | To confirm if the esterified metabolite has any direct activity at the transporters associated with classic antidepressants. |

| Esterase Enzymes | Carboxylesterases | To determine the rate and location of hydrolysis back to the active MC5 metabolite, clarifying if it acts as a prodrug. |

Advanced Preclinical Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling of Metabolite Contributions

Pharmacokinetic-pharmacodynamic (PK/PD) modeling is essential for understanding the relationship between drug concentration and its effect over time. For tianeptine, this is complicated by the presence of the active MC5 metabolite. nih.gov this compound allows for a sophisticated "cassette" dosing study to deconstruct these overlapping effects.

In such a study, a preclinical model could be co-administered non-labeled tianeptine and labeled this compound. Using LC-MS/MS, analysts can then simultaneously track four distinct molecules in the bloodstream and brain:

The parent drug (tianeptine).

The unlabeled MC5 metabolite formed from the parent drug.

The labeled MC5-d4 methyl ester (the administered drug).

The labeled MC5-d4 metabolite formed after the ester is hydrolyzed.

Table 4: PK/PD Parameters Refined by Deuterated Tracer Studies

| Parameter | Description | How the Tracer Helps |

|---|---|---|

| f_m (fraction metabolized) | The fraction of the parent drug (tianeptine) converted to the MC5 metabolite. | Allows direct measurement by comparing the formation of unlabeled MC5 to the clearance of the parent drug. |

| k_hydrolysis | The rate constant for the conversion of the MC5 methyl ester to MC5. | Directly measured by tracking the disappearance of MC5-d4 methyl ester and the appearance of MC5-d4. |

| V_c / V_m | Volumes of distribution for the central vs. metabolite compartments. | Provides more accurate estimates by tracking multiple compounds simultaneously. researchgate.net |

| Brain Penetration (K_p,uu) | The ratio of unbound drug in the brain to unbound drug in plasma. | Can be calculated independently for the parent drug, the ester, and the final metabolite to assess relative CNS access. |

Design of Next-Generation Tianeptine Analogues Based on Metabolite-Driven Insights

The ultimate goal of this research is to inform the design of better medicines. The insights gained from studying this compound can directly guide the synthesis of next-generation tianeptine analogues.

If studies show that the methyl ester form offers superior brain penetration and acts as an efficient prodrug, future drug candidates could be designed as various esters (e.g., ethyl, propyl) to fine-tune their release and distribution profiles. If the deuteration itself is found to slow down an undesirable metabolic pathway (a phenomenon known as the "kinetic isotope effect"), then selectively deuterated drugs could be developed to have a longer half-life and more stable therapeutic effect.

Furthermore, if multi-omics and target-screening studies reveal that the MC5 metabolite interacts with a novel, beneficial target, new analogues could be synthesized to optimize this interaction while potentially reducing activity at the µ-opioid receptor to lower abuse potential. This metabolite-driven approach moves beyond simply modifying the parent drug and instead focuses on optimizing the properties of the key active species in the body.

Table 5: Metabolite-Driven Strategies for Next-Generation Analogues

| Design Strategy | Rationale Based on MC5-d4 Ester Research | Desired Outcome |

|---|---|---|

| Prodrug Development | Finding that the methyl ester improves PK properties before converting to active MC5. | Improved bioavailability, better CNS penetration, or sustained-release characteristics. |

| Selective Deuteration | Observing a beneficial kinetic isotope effect that slows a specific metabolic process. | Longer half-life, reduced formation of undesired byproducts, more consistent plasma levels. |

| Bioisosteric Replacement | Understanding the key structural features of MC5 required for target binding. | Replace the carboxylic acid with another group to improve properties while maintaining activity. |

| Target-Optimized Synthesis | Discovering a novel off-target effect of the MC5 metabolite. | Create analogues that enhance the desired new activity and reduce unwanted (e.g., MOR) activity. |

Q & A

Q. Q1. How is Tianeptine Metabolite MC5-d4 Methyl Ester structurally characterized, and what analytical techniques validate its identity?

Answer: MC5-d4 Methyl Ester is an isotope-labeled derivative of Tianeptine’s primary metabolite, MC5, with four deuterium atoms incorporated into the methyl ester group. Structural confirmation requires a combination of:

- High-resolution mass spectrometry (HRMS) to verify molecular formula (C19H21ClN2O4S with deuterium substitution) .

- Nuclear magnetic resonance (NMR) to resolve deuterium positioning and confirm esterification .

- X-ray crystallography for polymorph identification, as seen in Tianeptine’s zwitterion forms, which influence metabolite stability and solubility .

Q. Q2. What synthetic pathways are used to prepare MC5-d4 Methyl Ester, and how is isotopic purity ensured?

Answer: Synthesis typically involves:

Deuterated intermediate preparation : Using deuterated reagents (e.g., deuterated methanol) for esterification of MC5 sodium salt .

Purification : Chromatography (HPLC or GC) to separate non-deuterated impurities.

Validation : Isotopic enrichment is confirmed via mass spectrometry (≥98% purity) and NMR to ensure minimal proton-deuterium exchange .

Q. Q3. Which bioanalytical methods are recommended for quantifying MC5-d4 Methyl Ester in plasma or tissue samples?

Answer:

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards for precision.

- Sample preparation : Protein precipitation or solid-phase extraction to isolate the metabolite from matrix interferences .

- Validation parameters : Include linearity (1–1000 ng/mL), intra-day precision (<15% RSD), and recovery (>80%) per FDA guidelines .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in pharmacokinetic (PK) data between rodent models and humans for MC5-d4 Methyl Ester?

Answer: Key discrepancies include higher AUC and faster Tmax in rats vs. humans . Methodological considerations:

Interspecies scaling : Adjust for metabolic rate differences using allometric principles.

Hepatic clearance studies : Use perfused rat liver models to quantify metabolic ratios and extrapolate to human CYP450 activity .

Dose normalization : Account for body surface area or plasma protein binding disparities.

Q. Q5. What experimental design optimizes synthesis yield of MC5-d4 Methyl Ester while minimizing side reactions?

Answer: Apply Taguchi orthogonal arrays (L9 matrix) to test variables:

- Factors : Catalyst concentration (1.0–1.5 wt%), temperature (40–60°C), reaction time (6–12 h).

- Optimization : Use signal-to-noise (S/N) ratios to prioritize factors (e.g., catalyst concentration contributes 77.6% to yield variance) .

- Validation : Confirm via ANOVA, achieving >95% yield under optimal conditions (1.5 wt% catalyst, 60°C) .

Q. Q6. How do polymorphic forms of Tianeptine influence the stability and activity of MC5-d4 Methyl Ester?

Answer: Tianeptine’s polymorphs (A and B) exhibit distinct hydrogen-bonding networks, affecting metabolite solubility and bioavailability . Strategies include:

Polymorph screening : Solvent evaporation or slurry crystallization to isolate stable forms.

Dissolution testing : Compare intrinsic dissolution rates in simulated gastric fluid.

Stability studies : Accelerated aging (40°C/75% RH) to monitor deuterium retention and ester hydrolysis .

Q. Q7. What statistical approaches are critical for analyzing conflicting toxicological data on MC5-d4 Methyl Ester (e.g., co-detection with amphetamines)?

Answer: In cases of polypharmacy (e.g., co-occurrence with methamphetamine):

Multivariate analysis : Use principal component analysis (PCA) to isolate MC5-d4’s contribution to toxicity.

Dose-response modeling : Calculate LD50 adjustments using probit regression, accounting for synergistic effects .

Confounding variables : Stratify data by co-administered substances (e.g., ethanol) and apply Bonferroni correction .

Q. Q8. How can metabolomics platforms enhance understanding of MC5-d4 Methyl Ester’s neuropharmacological mechanisms?

Answer:

- Proton MRS : Quantify cerebral metabolites (e.g., N-acetyl-aspartate) to assess neuroprotection against stress-induced changes .

- Pathway mapping : Use databases like Metabolomics Workbench to link MC5-d4 to glutamatergic or serotonergic pathways .

- Integration with transcriptomics : Correlate metabolite levels with hippocampal gene expression (e.g., BDNF) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.